6-(1h-Pyrazol-1-yl)hexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-pyrazol-1-ylhexan-2-one |
InChI |
InChI=1S/C9H14N2O/c1-9(12)5-2-3-7-11-8-4-6-10-11/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
CRNJVRPCGWRBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCN1C=CC=N1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques in Structural Elucidation of Pyrazolyl Ketones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as the cornerstone for the structural determination of 6-(1H-pyrazol-1-yl)hexan-2-one, providing unambiguous evidence of its atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the hexanone chain. The pyrazole ring protons are expected to appear in the aromatic region of the spectrum. Specifically, the proton at position 4 (H-4) is anticipated to resonate as a triplet, while the protons at positions 3 (H-3) and 5 (H-5) would appear as doublets.
The aliphatic chain protons would resonate at higher fields (upfield). The methylene (B1212753) group directly attached to the pyrazole nitrogen (C-6) is deshielded and would likely appear as a triplet. The methyl group protons of the acetyl function (C-1) are expected to be a sharp singlet. The remaining methylene groups (C-3, C-4, and C-5) would present as complex multiplets due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-5 (Pyrazole) | ~7.5 | Doublet (d) | 1H |
| H-3 (Pyrazole) | ~7.3 | Doublet (d) | 1H |
| H-4 (Pyrazole) | ~6.2 | Triplet (t) | 1H |
| H-6 (CH₂) | ~4.1 | Triplet (t) | 2H |
| H-3 (CH₂) | ~2.4 | Triplet (t) | 2H |
| H-1 (CH₃) | ~2.1 | Singlet (s) | 3H |
| H-5 (CH₂) | ~1.8 | Multiplet (m) | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. The most downfield signal is expected for the carbonyl carbon (C-2) of the ketone functional group. The carbons of the pyrazole ring will resonate in the aromatic region, with C-3 and C-5 appearing at lower field than C-4. The aliphatic carbons of the hexanone chain will appear at progressively higher fields, with the methyl carbon (C-1) being the most upfield signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | ~208 |
| C-5 (Pyrazole) | ~139 |
| C-3 (Pyrazole) | ~130 |
| C-4 (Pyrazole) | ~105 |
| C-6 (CH₂) | ~50 |
| C-3 (CH₂) | ~43 |
| C-1 (CH₃) | ~30 |
| C-5 (CH₂) | ~28 |
Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Analysis
To unequivocally confirm the structural assignment, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between H-6 and H-5, H-5 and H-4, and H-4 and H-3 within the hexanone chain. On the pyrazole ring, correlations between H-3 and H-4, and H-4 and H-5 would be observed, confirming their vicinal relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-6 with C-6, H-1 with C-1, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations and piecing the molecular fragments together. Key correlations would include the one between the H-6 protons of the alkyl chain and the C-5 and C-3 carbons of the pyrazole ring, which unambiguously proves the point of attachment and the N-1 substitution pattern. researchgate.net Further correlations from the H-3 protons to the C-2 carbonyl carbon would confirm the structure of the hexanone moiety.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of an aliphatic ketone. libretexts.orglibretexts.org Other significant absorptions will arise from the C-H stretching of both the aromatic pyrazole ring and the aliphatic hexyl chain, as well as C=N and C=C stretching vibrations within the pyrazole ring. msu.edu
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | ~1715 | Strong |
| C-H (sp²) | Stretch (Pyrazole) | 3100 - 3000 | Medium |
| C-H (sp³) | Stretch (Alkyl Chain) | 2950 - 2850 | Strong |
| C=N / C=C | Stretch (Pyrazole Ring) | 1600 - 1450 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₄N₂O, giving it a molecular weight of 166.22 g/mol . The electron ionization (EI) mass spectrum is expected to show a discernible molecular ion peak (M⁺˙) at m/z 166.
The fragmentation is predicted to follow pathways characteristic of both ketones and N-alkylpyrazoles.
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a primary fragmentation pathway for ketones. libretexts.orgjove.com This would lead to the loss of a butyl radical (•C₄H₉) to form an acylium ion at m/z 85, or the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 151. The formation of the acetyl cation (CH₃CO⁺) at m/z 43 is also highly probable and often represents the base peak in such compounds. jove.com
McLafferty Rearrangement: Ketones with a γ-hydrogen can undergo a McLafferty rearrangement. libretexts.orgjove.com In this case, it would involve the transfer of a hydrogen from C-4 to the carbonyl oxygen, followed by cleavage of the C-2-C-3 bond, resulting in a fragment at m/z 58.
Pyrazolyl Moiety Fragmentation: Cleavage of the alkyl chain attached to the pyrazole ring is also expected. Fragmentation could occur at the C-N bond or along the chain. A prominent fragment corresponding to the pyrazolylmethyl cation [C₄H₅N₂]⁺ at m/z 81 is anticipated, arising from cleavage of the C5-C6 bond. Further fragmentation of the pyrazole ring itself can lead to the loss of HCN or N₂. researchgate.net
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 166 | [C₉H₁₄N₂O]⁺˙ | Molecular Ion |
| 151 | [C₈H₁₁N₂O]⁺ | α-Cleavage (Loss of •CH₃) |
| 85 | [C₅H₉O]⁺ | α-Cleavage (Loss of •C₄H₈-Pz) |
| 81 | [C₄H₅N₂]⁺ | Cleavage of alkyl chain (pyrazolylmethyl) |
| 58 | [C₃H₆O]⁺˙ | McLafferty Rearrangement |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the pyrazole ring. The isolated, non-conjugated ketone group is not expected to significantly influence the main absorption bands of the pyrazole moiety.
The UV-Vis spectrum is predicted to show absorption bands in the ultraviolet region corresponding to π → π* transitions within the pyrazole's aromatic system. researchgate.net The n → π* transition of the carbonyl group is expected to be weak and may be obscured by the more intense pyrazole absorptions. The lack of conjugation between the pyrazole ring and the carbonyl group means that no significant bathochromic (red) shift is anticipated compared to simple N-alkylpyrazoles. The expected absorption maximum (λ_max) would likely fall in the range of 210-220 nm. researchgate.net
Table 5: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry Investigations of 6 1h Pyrazol 1 Yl Hexan 2 One and Analogues
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure Optimization
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and geometric properties of molecular systems, including pyrazole (B372694) derivatives. eurasianjournals.com This theoretical framework allows for the accurate prediction of molecular structures and properties by calculating the electron density of a system.
Molecular Geometry Optimization Methodologies
The foundational step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. For 6-(1H-pyrazol-1-yl)hexan-2-one and its analogues, this is typically achieved using DFT methods. A common and well-regarded functional for such calculations is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). acs.orgnih.gov
This functional is often paired with a basis set, which is a set of mathematical functions used to describe the wavefunctions of the electrons. A frequently employed basis set for molecules of this nature is the 6-31G(d,p) or the more extensive 6-311++G(d,p) basis set. nih.govfrontiersin.orgnih.gov The inclusion of polarization functions (d,p) is crucial as it allows for a more accurate description of the electron distribution in bonds and lone pairs, which is particularly important for heterocyclic systems like pyrazole. The optimization process involves iterative calculations until the forces on each atom are minimized, and the structure represents a stable energy minimum. imist.ma The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. For pyrazole rings, theoretical calculations often show a planar geometry, which contributes to their stability. rjpbcs.com
Vibrational Frequency Analysis and Spectroscopic Property Correlations
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculations are typically performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization. physchemres.org
The calculated vibrational frequencies can be correlated with experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) spectroscopy. For pyrazole derivatives, characteristic vibrational modes include C-H stretching and bending, C=C and C-N stretching within the pyrazole ring, and vibrations associated with the substituent groups. For this compound, specific vibrations of interest would include the C=O stretching of the ketone group and the various modes of the hexyl chain. Theoretical calculations often show good agreement with experimental spectra, although the calculated frequencies are sometimes scaled to better match experimental values due to the neglect of anharmonicity in the theoretical treatment. derpharmachemica.com
Table 1: Representative Theoretical Vibrational Frequencies for a Pyrazole Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3080 - 3030 |
| C=C Stretch (ring) | 1600 - 1550 |
| C-N Stretch (ring) | 1200 - 1130 |
| C-H In-plane Bend | 1450 - 1070 |
| C-H Out-of-plane Bend | 830 - 750 |
Note: These are representative values based on general findings for pyrazole derivatives and are not specific to this compound. derpharmachemica.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that provides insights into the chemical reactivity and electronic properties of a molecule. nih.gov The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) Properties
The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. The energy of the HOMO (EHOMO) is related to the ionization potential of the molecule; a higher EHOMO indicates a greater ease of donating electrons and thus a higher reactivity towards electrophiles. nih.gov In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and any electron-donating substituents. For this compound, the electron density of the HOMO would likely be concentrated on the pyrazole ring, particularly the nitrogen atoms with their lone pairs of electrons.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO is the innermost orbital that is empty of electrons and represents the ability of a molecule to accept electrons. The energy of the LUMO (ELUMO) is related to the electron affinity of the molecule; a lower ELUMO indicates a greater ease of accepting electrons and thus a higher reactivity towards nucleophiles. nih.gov The distribution of the LUMO in pyrazole derivatives is often located on the pyrazole ring and any electron-withdrawing substituents. In this compound, the LUMO may have significant contributions from the pyrazole ring and the carbonyl group of the hexan-2-one chain.
Implications for Chemical Reactivity and Charge Transfer Phenomena
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial descriptor of chemical reactivity and stability. rjpbcs.com A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive. nih.gov Conversely, a larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. pjoes.com
The analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals provides valuable information about intramolecular charge transfer (ICT) possibilities. acs.org In molecules with donor and acceptor moieties, electronic transitions can lead to a shift in electron density from the HOMO-localized region to the LUMO-localized region. This is particularly relevant for understanding the photophysical properties and reactivity of such compounds. For this compound, the pyrazole ring can act as an electron-donating group (contributing to the HOMO) and the ketone as a weakly electron-withdrawing group (contributing to the LUMO), potentially allowing for ICT upon excitation.
Table 2: Representative FMO Energies and Reactivity Descriptors for a Pyrazole Derivative
| Parameter | Description | Representative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.03 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.12 |
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 1.03 |
| Global Hardness (η) | (I - A) / 2 | 2.55 |
| Global Softness (S) | 1 / (2η) | 0.20 |
| Electronegativity (χ) | (I + A) / 2 | 3.59 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.53 |
Note: These values are representative and derived from literature on pyrazole derivatives for illustrative purposes. nih.gov They are not specific experimental or calculated values for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like this compound, the MEP map would highlight the key sites for intermolecular interactions.
In MEP analysis, different potential values are represented by various colors. Typically, red indicates regions of most negative electrostatic potential (prone to electrophilic attack), while blue represents areas of most positive potential (prone to nucleophilic attack). Green and yellow areas denote regions of neutral or intermediate potential. frontiersin.orgnih.gov
For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are characteristic electron-rich sites. Specifically, the sp2-hybridized nitrogen atom not bonded to a hydrogen is a strong nucleophilic center. In the case of this compound, the oxygen atom of the ketone group is also a prominent electron-rich, nucleophilic site, making it a likely participant in hydrogen bonding. acs.orgbohrium.com Conversely, the hydrogen atoms attached to the pyrazole ring and the aliphatic chain would exhibit positive potential, marking them as electrophilic sites. frontiersin.org
Studies on analogous pyrazole-ketone structures confirm these predictions. For example, MEP analysis performed on pyrazole derivatives consistently shows the most negative potential (red regions) localized around ketone oxygen atoms and pyrazole nitrogen atoms. nih.govresearchgate.net This information is vital for understanding how the molecule might interact with biological receptors or other reactants.
Table 1: Predicted Reactive Sites from MEP Analysis for Pyrazole Analogues
| Compound Family | Nucleophilic Sites (Electron-Rich, Red/Yellow) | Electrophilic Sites (Electron-Poor, Blue) | Reference |
| Pyrazole-Ketones | Ketone Oxygen, Pyrazole Nitrogen atoms | Protons on the pyrazole ring and adjacent carbons | nih.govresearchgate.net |
| Substituted Pyrazoles | Pyrazole Nitrogen atoms, Oxygen/Sulfur in substituents | N-H protons, Aromatic protons | frontiersin.orgbohrium.com |
Theoretical Spectroscopic Property Predictions and Validation
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable insights into the molecule's structure and vibrational modes, which can be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to predict the vibrational frequencies of different functional groups. For this compound, key predicted vibrations would include the C=O stretching of the ketone, C=N and C=C stretching within the pyrazole ring, N-H stretching, and various C-H stretching and bending modes from the hexanoyl chain. Studies on other pyrazoles show a high correlation between vibrational frequencies calculated using DFT (e.g., at the B3LYP/6-311++G(d,p) level) and those observed experimentally via FT-IR. derpharmachemica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can also be computed. For this compound, distinct signals would be predicted for the protons and carbons of the pyrazole ring, the methylene (B1212753) groups of the hexanoyl chain, and the terminal methyl group. Comparisons between experimental and theoretical NMR data for 4-halogenated-1H-pyrazoles and other derivatives have demonstrated that DFT calculations can accurately reproduce chemical shifts, aiding in structural elucidation. mdpi.comresearchgate.net
Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Pyrazole Analogue (Data is illustrative, based on findings for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) | Reference |
| C-H Asymmetric Stretching (Phenyl Ring) | 3022 | 3026 | derpharmachemica.com |
| Pyrazole Ring Deformation | 634 | 640 | derpharmachemica.com |
| CH₃ Rocking Vibrations | 1018 | 1019 | derpharmachemica.com |
| NMR Signal | Experimental ¹H NMR (ppm) | Theoretical ¹H NMR (ppm) | Reference |
| H-3,5 (4-Iodo-1H-pyrazole) | 7.67 | 7.64 | mdpi.com |
| H-3,5 (4-Chloro-1H-pyrazole) | 7.61 | 7.63 | mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and how it interacts with its environment, such as a solvent or a biological target. eurasianjournals.com
In Silico Molecular Modeling Studies for Ligand Design and Interaction Prediction
In silico modeling encompasses a range of computational techniques used to design and evaluate potential drug candidates. For a molecule like this compound, these studies would focus on predicting its potential as a ligand for various biological targets.
Molecular docking is a primary tool used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov Algorithms like AutoDock Vina or those in the Schrödinger suite are used to place the ligand into the binding site of a receptor and score the resulting poses based on their energetic favorability. nih.govmdpi.com
For this compound, docking studies would involve preparing its 3D structure and docking it against a library of known protein targets, such as kinases, which are common targets for pyrazole-based inhibitors. nih.govnih.gov The results would predict the binding mode, identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the protein's active site. For instance, the pyrazole nitrogen atoms and the ketone oxygen are likely to act as hydrogen bond acceptors. beu.edu.az
Following molecular docking, the strength of the ligand-target interaction is quantified by calculating the binding energy. Lower binding energy values (more negative) typically indicate a more stable and favorable interaction. nih.gov These values are often reported in kcal/mol.
Numerous studies on pyrazole analogues have used docking to estimate binding affinities to various targets. For example, docking of pyrazole derivatives against VEGFR-2, a protein kinase, has shown binding energies ranging from -5.92 to -10.09 kJ/mol. nih.gov More advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the snapshots from an MD simulation to provide a more refined estimation of the binding free energy. nih.govresearchgate.net These calculations are critical for ranking potential drug candidates and prioritizing them for further experimental testing.
Table 3: Illustrative Binding Energy Data for Pyrazole Analogues Against Various Protein Targets
| Pyrazole Analogue | Protein Target (PDB ID) | Docking Score / Binding Energy (kcal/mol) | Reference |
| Pyrazole derivative 1b | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | nih.gov |
| Pyrazole derivative 2b | CDK2 (2VTO) | -10.35 (kJ/mol) | nih.gov |
| Pyrazole derivative M76 | VEGFR (4AGD) | -9.2 | mdpi.com |
| Pyrazole derivative M36 | C-RAF | -9.7 | mdpi.com |
| Pyrazole derivative M72 | CYP17 | -10.4 | mdpi.com |
| Pyrazole-based ligand PS-001 | MTBPS | -8.117 | researchgate.net |
Coordination Chemistry and Ligand Development Based on Pyrazolyl Ketone Scaffolds
Investigation of Metal-Ligand Coordination Modes and Geometries
Ligands based on pyrazolyl-ketone frameworks can exhibit a range of coordination modes, primarily dictated by the nature of the metal center, the reaction conditions, and the specific structure of the ligand. For a molecule like 6-(1H-pyrazol-1-yl)hexan-2-one, the most common coordination mode is as a bidentate N,O-donor ligand. In this arrangement, the pyrazole (B372694) nitrogen atom and the ketone oxygen atom bind to the metal center to form a stable six-membered chelate ring.
The coordination behavior of pyrazole-containing ligands has been extensively studied. eiu.edunih.gov The pyrazole ring is a good N-donor, and when combined with another donor atom within the same molecule, it acts as an effective chelating agent. researchgate.netresearchgate.net In the case of pyrazolyl-ketone ligands, the keto form is typically the one that coordinates, with the oxygen atom acting as a Lewis base. nih.gov However, the presence of the alkyl chain allows for flexibility, which can lead to different coordination geometries, such as distorted tetrahedral or square planar, depending on the metal ion's preference. nih.gov
In some instances, particularly with larger metal ions or in the presence of other coordinating species, monodentate coordination through either the nitrogen or the oxygen atom might be observed, although this is less common due to the stability of the chelate ring. Furthermore, the potential for the ketone to enolize could introduce alternative coordination pathways, though coordination of the neutral keto-form is more prevalent. The coordination of related bis(pyrazolyl)methane-based ligands has been shown to be dependent on the coordination preference of the metal, forming complexes with varying stoichiometries and geometries. eiu.edu
Synthesis of Metal Complexes Incorporating Pyrazolyl-Ketone Ligands
The synthesis of metal complexes with pyrazolyl-ketone ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include methanol (B129727), ethanol, acetonitrile, and dichloromethane.
A general synthetic route involves dissolving the pyrazolyl-ketone ligand in a solvent and adding a solution of the metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like copper(II), nickel(II), iron(II), or ruthenium(II)) dropwise with stirring. The reaction mixture is often heated to facilitate the complexation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less-polar solvent. The products are then typically collected by filtration, washed, and dried. The synthesis of related pyrazole-hydrazone and acylpyrazolone complexes has been well-documented, providing a solid foundation for the synthesis of complexes with ligands like this compound. nih.govunicam.it For instance, copper(II) complexes of naphthyl pyrazole ligands have been successfully synthesized from copper(II) nitrate. nih.gov
Table 1: Representative Synthetic Conditions for Pyrazolyl-Containing Metal Complexes
| Ligand Type | Metal Precursor | Solvent | Reaction Conditions | Reference |
|---|---|---|---|---|
| Naphthyl Pyrazole | Cu(NO₃)₂·3.5H₂O | Methanol | Stirring at room temp. | nih.gov |
| (Pyrazolylmethyl)pyridine | NiBr₂, FeCl₂ | Not specified | Good yields (61-95%) | rsc.org |
| Pyrazolyl-pyridylamino-pyridine | Ru(II) precursor | 2-propanol | Heating | acs.org |
Spectroscopic and Structural Characterization of Metal Complexes
The characterization of metal complexes formed with pyrazolyl-ketone ligands relies on a combination of spectroscopic and structural techniques to elucidate their composition and geometry.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the carbonyl group (C=O). Upon coordination of the ketone's oxygen atom to the metal center, the C=O bond is weakened, resulting in a shift of its stretching vibration to a lower wavenumber (typically by 15-50 cm⁻¹) compared to the free ligand. eiu.edu Additionally, changes in the vibration modes of the pyrazole ring can also indicate its involvement in coordination.
NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Coordination-induced shifts in the signals of the protons and carbons near the coordination sites (i.e., the pyrazole ring and the α-protons to the carbonyl group) are indicative of complex formation. acs.orgacs.org For paramagnetic complexes (e.g., high-spin Fe(II), Ni(II)), the NMR signals are often broadened and significantly shifted, but can still provide information on the magnetic properties of the complex. whiterose.ac.uk
UV-Vis Spectroscopy: The electronic spectra of the complexes can reveal information about the coordination environment of the metal ion. Ligand-to-metal charge transfer (LMCT) bands and d-d transitions are often observed. eiu.edu The position and intensity of these bands can be characteristic of a specific coordination geometry.
Table 2: Typical Spectroscopic Data for a Coordinated Pyrazolyl-Ketone Ligand
| Technique | Observed Change upon Coordination | Interpretation |
|---|---|---|
| IR Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination of the ketone oxygen to the metal |
| ¹H NMR (Diamagnetic) | Downfield or upfield shifts of pyrazole and adjacent CH₂ protons | Confirmation of ligand binding and structural changes |
Theoretical Studies of Coordination Complexes (e.g., DFT on complexes)
Density Functional Theory (DFT) has become an invaluable tool for complementing experimental data and providing deeper insight into the electronic structure, bonding, and reactivity of coordination complexes. rsc.orgrsc.org For pyrazolyl-ketone metal complexes, DFT calculations can be used to:
Optimize Geometries: Predict the most stable coordination geometry of the complex, which can then be compared with experimental data from X-ray crystallography. nih.gov
Analyze Bonding: Investigate the nature of the metal-ligand bonds through methods like Natural Bond Orbital (NBO) analysis. This can quantify the donor-acceptor interactions between the ligand's nitrogen and oxygen atoms and the metal's d-orbitals.
Simulate Spectra: Calculate vibrational frequencies (IR) and electronic transitions (UV-Vis), which aids in the interpretation of experimental spectra.
Determine Electronic Properties: Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap provides an indication of the chemical reactivity and kinetic stability of the complex. nih.govnih.gov
Rationalize Reactivity: In the context of catalysis, DFT can be used to model reaction mechanisms, calculate activation barriers, and explain observed catalytic activities and selectivities. rsc.orgrsc.org
Studies on related pyrazole-based complexes have successfully used DFT to rationalize kinetic data in catalysis and to understand the factors influencing spin crossover behavior. rsc.orgresearchgate.net
Potential Applications of Pyrazolyl-Ketone Metal Complexes in Catalysis Research
The versatility of the pyrazolyl-ketone scaffold makes its metal complexes promising candidates for various catalytic applications. The ability to tune the steric and electronic properties of the ligand by modifying the pyrazole ring or the alkyl backbone allows for the optimization of catalytic performance.
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes, particularly those of iron(II) with a d⁶ electron configuration, where the complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light. mdpi.com The design of SCO complexes often relies on ligands that provide a coordination field strength close to the crossover point.
Iron(II) complexes with N-donor ligands, such as those containing pyrazole or pyridine (B92270) moieties, are widely studied for SCO behavior. researchgate.netresearchgate.net The FeN₆ coordination environment is particularly common in SCO complexes. mdpi.com While a bidentate N,O-ligand like this compound would likely form complexes with a different coordination sphere (e.g., [Fe(L)₂(X)₂]), these can still exhibit SCO. The electronic properties of the pyrazole ring and the steric bulk of the ligand can influence the ligand field splitting and thus the spin transition temperature. For instance, introducing electron-withdrawing or -donating groups on the pyrazole ring can shift the SCO temperature. acs.org The investigation of iron(II) complexes of this compound and its derivatives could therefore be a fruitful area for the discovery of new SCO materials.
Transfer hydrogenation is a powerful method for the reduction of carbonyl compounds to alcohols, using a simple hydrogen source like 2-propanol. acs.org Ruthenium(II), iron(II), and nickel(II) complexes are among the most effective catalysts for this transformation. dicp.ac.cnrsc.orgscholaris.caukzn.ac.za The design of the ligand is critical for catalytic activity.
Ligands containing a pyrazole moiety have been successfully employed in transfer hydrogenation catalysis. acs.orgrsc.orgscholaris.ca The "NH" functionality in some pyrazole-containing ligands has been shown to play a role in the catalytic cycle, participating in a concerted hydrogen transfer step. dicp.ac.cn While this compound itself does not have this secondary amine feature, its coordination to a metal center creates an active site for the catalytic reaction. Iron(II) and nickel(II) complexes of (pyrazolyl)pyridine ligands have proven to be active catalysts for the transfer hydrogenation of a range of ketones. rsc.orgrsc.org The catalytic activity is influenced by both steric shielding of the metal ion and electronic effects related to the metal-ligand bond distances. rsc.org Therefore, metal complexes of this compound are promising candidates for investigation as catalysts in transfer hydrogenation reactions.
Other Catalytic Research Applications
The primary catalytic application for scaffolds related to This compound is in the development of metal complex catalysts for various organic transformations. The pyrazole group acts as a potent N-donor ligand, and when combined with other coordinating atoms, can form stable and catalytically active complexes.
Research into related pyrazolyl-containing ligands has shown significant activity in several key areas of catalysis:
Transfer Hydrogenation of Ketones: Ruthenium(II) complexes featuring pyrazolyl-containing ligands have demonstrated exceptionally high catalytic activity for the transfer hydrogenation of ketones. For instance, complexes with a pyrazolyl–pyridyl–pyrazole ligand structure have been shown to be highly effective catalysts for converting ketones to their corresponding alcohols using isopropyl alcohol as the hydrogen source. The presence of an N-H functionality on the pyrazole ring can significantly enhance the catalytic rate, a feature shared by This compound . This enhancement is attributed to the facile in situ generation of a coordinatively unsaturated 16-electron metal species under basic conditions, which is a key step in the catalytic cycle.
A study on a neutral ruthenium(II) complex with an asymmetric 2-(3,5-dimethyl-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)-pyridine ligand reported outstanding catalytic activity in the transfer hydrogenation of various acetophenone (B1666503) derivatives. whiterose.ac.uk The high efficiency was ascribed to the ligand's asymmetry and the presence of the N-H group, which can act as a proton donor to facilitate the reaction. whiterose.ac.uk
Oxidation Reactions: Complexes of transition metals with tris(pyrazol-1-yl)methane-type ligands, which share the core pyrazole structure, are frequently used as catalysts for oxidation reactions. mdpi.com These reactions include the oxidation of alkanes, alkenes, and alcohols. mdpi.com For example, C-homoscorpionate metal complexes have been successfully employed as catalysts for the oxidation of cyclohexane (B81311) to a cyclohexanol-cyclohexanone mixture, a crucial industrial process. mdpi.com
Carbon-Carbon Bond Forming Reactions: Palladium complexes incorporating pyrazole-based ligands have been utilized in important C-C bond-forming reactions. For example, pyrazole-based palladacycles have been evaluated as catalysts for the α-alkylation of ketones with alcohols through a hydrogen borrowing mechanism. This process is a powerful method for creating larger organic molecules from simpler starting materials.
Furthermore, palladium catalysts with pyrazole-containing ligands have been explored in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating biaryl compounds.
The table below summarizes the catalytic activity of selected pyrazolyl-based catalysts in various reactions, illustrating the potential applications for which a compound like This compound could serve as a ligand scaffold.
| Catalyst System | Reaction Type | Substrate | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| Ruthenium(II) pyrazolyl–pyridyl–pyrazole complex | Transfer Hydrogenation | Acetophenone | >99 | 720,000 |
| Ruthenium(II) 2-(3,5-dimethyl-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)-pyridine complex | Transfer Hydrogenation | 2-Bromoacetophenone | >99 | 720,000 whiterose.ac.uk |
| Pyrazole-based Palladacycle | α-Alkylation | Acetophenone & Benzyl alcohol | High | Not Reported |
| Pd(OAc)₂/bis-pyrazolyl ligand | Suzuki-Miyaura Coupling | Aryl halides & Aryl boronic acids | Moderate to Excellent | Not Reported |
These examples underscore the catalytic potential of the pyrazolyl-ketone scaffold. While This compound itself has not been the direct subject of extensive catalytic studies, its structural components suggest its viability as a ligand for developing novel homogeneous catalysts for a range of important organic transformations. Further research would be required to synthesize and evaluate the catalytic performance of its metal complexes.
Advanced Topics and Future Directions in Pyrazole Based Chemical Research
Exploration of Chirality in Pyrazole (B372694) Systems
Chirality, or 'handedness', is a fundamental concept in chemistry, particularly in the development of pharmaceuticals and functional materials. The introduction of chirality into pyrazole-containing molecules can lead to compounds with unique biological activities and material properties.
The asymmetric synthesis of pyrazole derivatives, creating one enantiomer in excess of the other, is a significant area of research. rsc.org Several strategies have been developed to achieve this, including:
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the starting material to guide the stereochemical outcome of a reaction. rsc.orgnih.gov After the desired chiral center is created, the auxiliary is removed. For instance, tert-butanesulfinamide has been successfully used as a chiral auxiliary in the synthesis of novel chiral pyrazole derivatives. rsc.orgnih.gov
Organocatalysis: This approach uses small organic molecules as catalysts to promote enantioselective reactions. Cinchona alkaloids, for example, have been employed to catalyze the synthesis of biologically active dihydropyrano[2,3-c]pyrazoles with excellent enantioselectivities. nih.gov N-heterocyclic carbenes (NHCs) have also been used in the enantioselective annulation of pyrazolones with α,β-unsaturated aldehydes. acs.org
Metal-Catalyzed Asymmetric Reactions: Transition metals, in combination with chiral ligands, are powerful tools for asymmetric synthesis. Rhodium-catalyzed asymmetric addition of pyrazole derivatives to allenes has been shown to produce enantioenriched allylic pyrazoles. nih.gov Similarly, the enantioselective alkylation of pyrazole-4-carbaldehydes with dialkylzincs, catalyzed by chiral pyrrolidinylmethanols, yields chiral 4-pyrazolylalkanols. researchgate.net
Table 1: Methodologies for Asymmetric Synthesis of Pyrazole Derivatives
| Methodology | Catalyst/Auxiliary Example | Type of Pyrazole Derivative | Reference |
| Chiral Auxiliary | tert-Butanesulfinamide | Pyrazole with chiral N-substituent | rsc.orgnih.gov |
| Organocatalysis | Cinchona Alkaloids | Dihydropyrano[2,3-c]pyrazoles | nih.gov |
| Organocatalysis | N-Heterocyclic Carbenes | Dihydropyranone-fused pyrazoles | acs.org |
| Metal Catalysis | Rhodium/Chiral Ligand | Allylic Pyrazoles | nih.gov |
| Metal Catalysis | Zinc/Chiral Ligand | 4-Pyrazolylalkanols | researchgate.net |
Axial chirality arises from hindered rotation around a single bond, leading to stable, non-interconvertible atropisomers. This type of chirality is a growing area of interest in pyrazole chemistry, with applications in designing novel ligands and bioactive molecules. nih.gov
The construction of axially chiral biaryl systems containing a pyrazole ring has been a focus of recent research. rsc.org Key strategies include:
Atroposelective C-H Arylation: Chiral phosphoric acids have been used to catalyze the enantioselective C-H arylation of pyrazolones with electrophiles like azonaphthalenes or quinones, yielding axially chiral 4-arylpyrazoles. rsc.orgrsc.org
De Novo Ring Formation: Innovative methods that construct the pyrazole ring and the stereogenic axis simultaneously have been developed. rsc.orgnih.gov This has been achieved using modified vinylidene ortho-quinone methides as key intermediates. rsc.orgnih.gov
Central-to-Axial Chirality Conversion: A dipeptide phosphonium (B103445) salt has been used to catalyze a reaction that converts a central chirality into axial chirality, providing access to atropisomeric arylpyrazole scaffolds containing a phosphorus unit. nih.gov
The configurational stability of these axially chiral pyrazole systems is a crucial factor, and studies have shown that many of these compounds possess a high enough rotational barrier to be isolated and utilized. rsc.org
Poly(1H-pyrazol-1-yl)methanes and Related Multi-Pyrazolyl Systems Research
Poly(1H-pyrazol-1-yl)methanes, which include bis-, tris-, and tetrakis(pyrazolyl)methanes, are a significant class of ligands in coordination chemistry. researchgate.netcsic.es First systematically explored by Trofimenko in 1970, interest in these compounds has grown dramatically due to their versatile coordination modes and applications in catalysis and materials science. researchgate.netsemanticscholar.orgnih.gov
Synthesis: These compounds are typically synthesized by reacting the potassium salt of pyrazole with a polyhalogenated methane (B114726), such as chloroform (B151607) or methylene (B1212753) bromide. semanticscholar.orgnih.gov Solventless synthesis methods and the use of various catalysts, including 3d-metal salts, have been developed to improve efficiency. semanticscholar.orgnih.govmdpi.com
Applications:
Coordination Chemistry: Poly(pyrazolyl)methanes are known as "scorpionate" ligands due to their ability to bind to a metal center in a tridentate fashion, similar to a scorpion's claw. rsc.org They form stable complexes with a wide range of transition metals. eiu.edu
Catalysis: Metal complexes of bis- and tris(pyrazolyl)methanes have been shown to be effective catalysts for various industrial reactions, including ethylene (B1197577) polymerization and the oxidation of alkanes and alcohols. eiu.edu
Materials Science: The ability to functionalize the pyrazole rings or the central methane carbon allows for the design of ligands that can self-assemble into complex supramolecular structures, such as coordination polymers and macrocycles. mdpi.com
Recent research has focused on the synthesis of bis(pyrazolyl)methanes with various linkers and their applications as corrosion inhibitors and in organometallics. researchgate.nettandfonline.com
Interdisciplinary Research Trends and Emerging Applications of Pyrazolyl Compounds in Chemical Science
The unique structural and electronic properties of the pyrazole ring have led to its widespread use in various scientific disciplines. numberanalytics.com
Medicinal Chemistry: Pyrazole derivatives are a cornerstone of modern drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netajrconline.org The pyrazole scaffold is present in several marketed drugs, such as the anti-inflammatory drug Celebrex. mdpi.comnih.gov Current research is focused on designing novel pyrazole-based compounds with enhanced efficacy and selectivity for specific biological targets. researchgate.netnih.gov
Agrochemicals: In agriculture, pyrazole derivatives are used in the development of herbicides, fungicides, and insecticides. mdpi.comroyal-chem.com For example, pyraclostrobin (B128455) is a pyrazole-based fungicide used to control various plant diseases. royal-chem.com
Materials Science: Pyrazole-containing compounds are being explored for their potential in materials science. royal-chem.com Their applications include the development of conductive polymers, photovoltaic materials for solar energy, and fluorescent probes. royal-chem.comias.ac.in The ability of poly(pyrazolyl)methanes to form coordination polymers with specific properties is also an active area of research. mdpi.com
The development of more efficient and sustainable "green" synthesis methods for pyrazole derivatives, such as microwave-assisted and ultrasound-assisted reactions, is also a significant trend. ias.ac.in
Q & A
Q. What are the recommended synthetic routes for 6-(1H-Pyrazol-1-yl)hexan-2-one, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For pyrazole derivatives, regioselective methods are critical. A common approach is reacting hexan-2-one with 1H-pyrazole under basic conditions (e.g., K₂CO₃/DMF) at 80–100°C for 12–24 hours. Evidence from pyrazole synthesis (e.g., regioselective N-tosylhydrazone cyclization ) suggests that steric and electronic factors dictate substitution patterns. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while temperature controls reaction kinetics. Table 1 : Comparison of synthetic routes for pyrazole derivatives:
| Method | Yield (%) | Conditions | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | K₂CO₃, DMF, 80°C | Competing side reactions |
| Mannich Reaction | 50–60 | EtOH, reflux | Purification complexity |
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C), IR, and mass spectrometry for preliminary analysis. For crystallographic confirmation, use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement ). Challenges include crystal twinning due to flexible hexan-2-one chains. Pre-treatment with slow evaporation in dichloromethane/hexane (1:3) improves crystal quality.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS hazard classifications for structurally similar compounds (e.g., acute oral toxicity Category 4, skin irritation Category 2 ). Mandatory PPE includes nitrile gloves, P95 respirators for aerosol prevention, and chemical-resistant lab coats. Work under fume hoods with <50 ppm exposure limits. Emergency protocols: rinse eyes with 0.9% saline for 15 minutes; administer activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in metal coordination or catalysis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electron density distribution. Pyrazole’s N-donor sites favor coordination with transition metals (e.g., Cd²⁺, Cu²⁺), as seen in cadmium complexes with pyrazole ligands . Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate with experimental UV-Vis and cyclic voltammetry.
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic disorder in crystals or solvent effects in solution. Use iterative refinement in SHELXL to model disorder. Cross-validate NMR chemical shifts with computational NMR (e.g., GIAO method). For example, if a crystal structure shows planar pyrazole geometry but NMR suggests conformational flexibility, perform variable-temperature NMR to probe dynamic behavior .
Q. How does this compound perform in biological assays, and what structural modifications enhance its activity?
- Methodological Answer : Pyrazole derivatives exhibit apoptosis-inducing properties in cancer cells . Test cytotoxicity via MTT assays (e.g., A549 lung cancer cells). Structural optimization:
- Introduce electron-withdrawing groups (e.g., -NO₂) at pyrazole C3 to enhance electrophilicity.
- Replace hexan-2-one with rigid bicyclic ketones to improve target binding .
Table 2 : Bioactivity of pyrazole analogs:
| Derivative | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| Parent Compound | 45.2 | Caspase-3 activation |
| Nitro-Substituted | 12.7 | PI3K/AKT inhibition |
Q. What advanced chromatographic methods optimize purity analysis for this compound?
- Methodological Answer : Use reverse-phase HPLC (C18 column, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Detection at 254 nm. For trace impurities, hyphenate with HRMS (Q-TOF). Validate method per ICH guidelines (precision RSD <2%, recovery 98–102%) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility or stability data for this compound?
- Methodological Answer : Re-evaluate experimental conditions (e.g., pH, solvent polarity). For example, if solubility in DMSO conflicts with literature, test via gravimetric analysis under inert atmosphere (N₂). Stability studies (TGA/DSC) under controlled humidity (20–80% RH) identify decomposition pathways. Cross-reference with computational solubility parameters (Hansen solubility spheres) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
